molecular formula C20H26N4O2S B14971735 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14971735
M. Wt: 386.5 g/mol
InChI Key: ZUYGPMCFTHHYIA-UHFFFAOYSA-N
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Description

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, a cyclopropyl group, and an azepan-1-yl substituent

Preparation Methods

The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the cyclopropyl group and the azepan-1-yl substituent. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-CYCLOPROPYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with similar compounds such as:

    2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}BENZOIC ACID: This compound has a similar azepan-1-yl substituent but differs in the core structure.

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepan-1-yl group but has a different functional group and core structure

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H26N4O2S/c1-13-11-14(2)21-18-17(13)19(26)22-20(24(18)15-7-8-15)27-12-16(25)23-9-5-3-4-6-10-23/h11,15H,3-10,12H2,1-2H3

InChI Key

ZUYGPMCFTHHYIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)SCC(=O)N4CCCCCC4)C

Origin of Product

United States

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